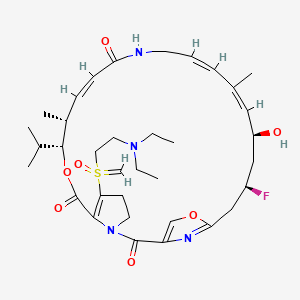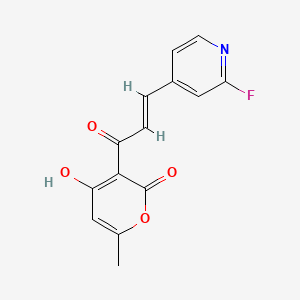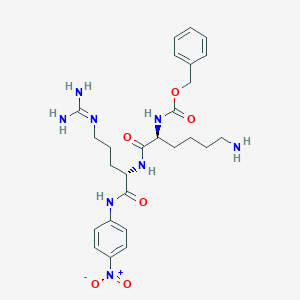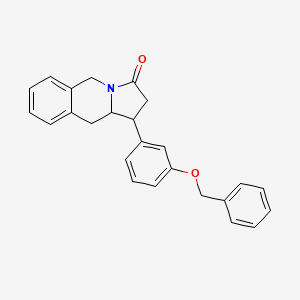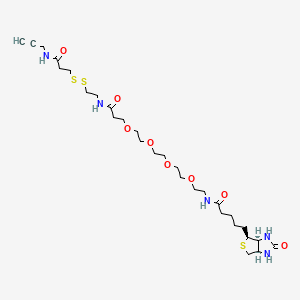
Biotin-PEG(4)-SS-Alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG(4)-SS-Alkyne is a compound that combines biotin, polyethylene glycol (PEG), and an alkyne group. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility to the molecule, while the alkyne group allows for conjugation through click chemistry. This compound is widely used in bioconjugation and labeling applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG(4)-SS-Alkyne typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a PEG derivative containing a terminal thiol group to form Biotin-PEG(4)-SH.
Alkyne Conjugation: Finally, the thiol group is reacted with an alkyne-containing reagent under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin-NHS ester and PEG derivatives are synthesized and purified.
Conjugation: The conjugation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography and precipitation to remove any impurities.
化学反应分析
Types of Reactions
Biotin-PEG(4)-SS-Alkyne undergoes several types of chemical reactions:
Click Chemistry: The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Disulfide Bond Reduction: The disulfide bond in the PEG spacer can be reduced using reducing agents such as dithiothreitol (DTT) to release the biotin moiety.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper sulfate and sodium ascorbate, with reactions typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to cleave the disulfide bond.
Major Products
Click Chemistry: The major product is a biotinylated molecule with a stable triazole linkage.
Reduction: The major product is biotin-PEG(4)-SH, which can be further modified or used in various applications.
科学研究应用
Biotin-PEG(4)-SS-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of molecules for detection and purification.
Biology: Facilitates the study of protein-protein interactions, cell surface labeling, and receptor targeting.
Medicine: Employed in drug delivery systems, diagnostic assays, and therapeutic applications.
Industry: Used in the development of biosensors, biochips, and other biotechnological tools.
作用机制
The mechanism of action of Biotin-PEG(4)-SS-Alkyne involves:
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, enabling the detection and purification of biotinylated molecules.
Click Chemistry: The alkyne group allows for the selective conjugation of azide-containing molecules, forming stable triazole linkages.
Disulfide Bond Cleavage: The disulfide bond can be cleaved to release the biotin moiety, allowing for reversible labeling and purification.
相似化合物的比较
Biotin-PEG(4)-SS-Alkyne can be compared with other similar compounds:
Biotin-PEG(4)-NHS: Similar in structure but lacks the alkyne group, limiting its use in click chemistry.
Biotin-PEG(4)-Azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications but with different reactivity.
Biotin-PEG(4)-Maleimide: Contains a maleimide group for thiol-reactive conjugation, used in different bioconjugation strategies.
Conclusion
This compound is a versatile compound with unique properties that make it valuable in various scientific research applications. Its ability to participate in click chemistry, along with its biotin and PEG components, allows for efficient labeling, detection, and purification of biomolecules. The compound’s versatility and ease of use make it a valuable tool in chemistry, biology, medicine, and industry.
属性
分子式 |
C29H49N5O8S3 |
|---|---|
分子量 |
691.9 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-(prop-2-ynylamino)propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1 |
InChI 键 |
GWOIFEYTEHHIJC-QONNDPFASA-N |
手性 SMILES |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
规范 SMILES |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
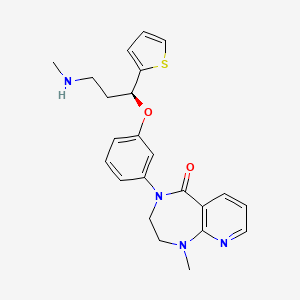
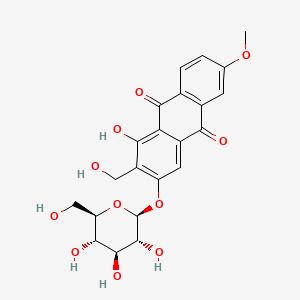
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)



![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
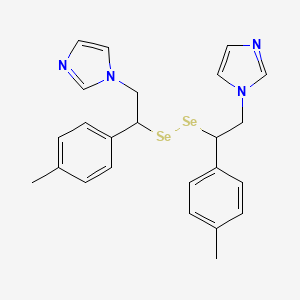
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
